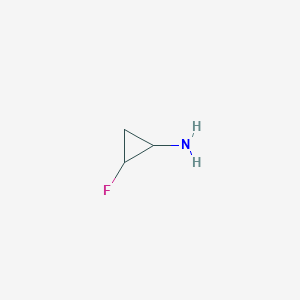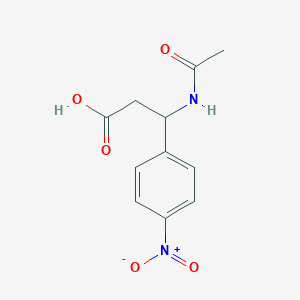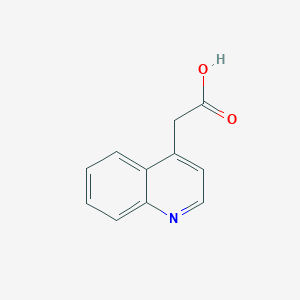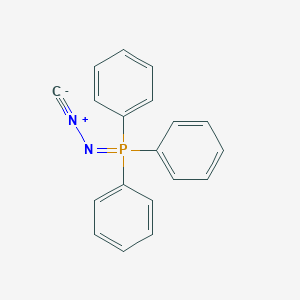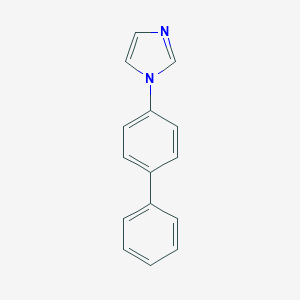
1-(4-Phenylphenyl)imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenylphenyl)imidazole (PPIm) is a chemical compound with potential applications in scientific research. It belongs to the class of imidazole derivatives and has a molecular formula of C15H12N2. PPIm has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(4-Phenylphenyl)imidazole involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, 1-(4-Phenylphenyl)imidazole reduces the production of prostaglandins, which results in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
1-(4-Phenylphenyl)imidazole has been shown to have various biochemical and physiological effects. Studies have shown that 1-(4-Phenylphenyl)imidazole inhibits the production of nitric oxide, which is involved in inflammation and pain. 1-(4-Phenylphenyl)imidazole also reduces the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Phenylphenyl)imidazole has several advantages for lab experiments, such as its easy synthesis and low toxicity. However, 1-(4-Phenylphenyl)imidazole has limitations such as its low solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
For the study of 1-(4-Phenylphenyl)imidazole include the development of analogs and the exploration of its potential in the treatment of other diseases.
Synthesemethoden
1-(4-Phenylphenyl)imidazole can be synthesized by various methods such as the reaction of 4-bromoacetophenone with phenylboronic acid, followed by the reaction with imidazole. Another method involves the reaction of 4-phenylphenol with imidazole in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
1-(4-Phenylphenyl)imidazole has been used in scientific research for various applications. One of the significant applications is in the field of cancer research. Studies have shown that 1-(4-Phenylphenyl)imidazole inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. 1-(4-Phenylphenyl)imidazole has also been studied for its anti-inflammatory and analgesic effects.
Eigenschaften
CAS-Nummer |
108085-60-5 |
|---|---|
Produktname |
1-(4-Phenylphenyl)imidazole |
Molekularformel |
C15H12N2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
1-(4-phenylphenyl)imidazole |
InChI |
InChI=1S/C15H12N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-11-10-16-12-17/h1-12H |
InChI-Schlüssel |
FFRBVGATVOCVAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=CN=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=CN=C3 |
Synonyme |
1-[1,1''-BIPHENYL]-4-YL-1H-IMIDAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



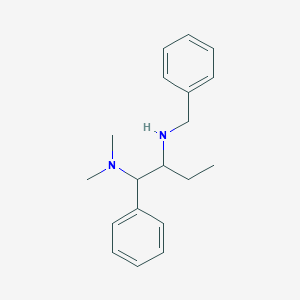
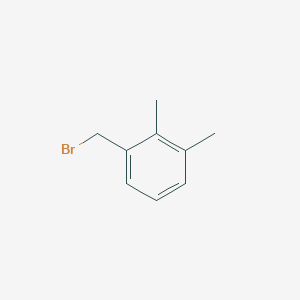

![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)
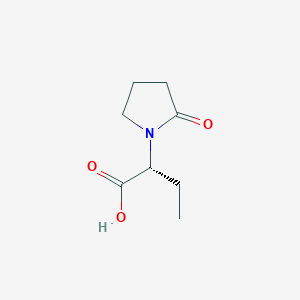
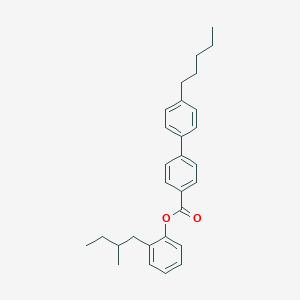
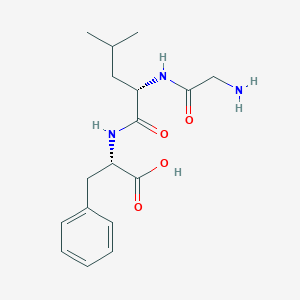
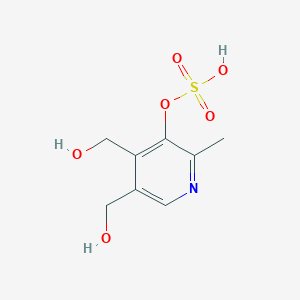
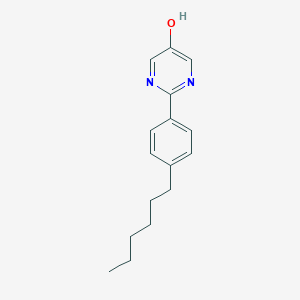
![Cucurbit[7]uril](/img/structure/B34203.png)
